

2-Methyl-3-(trifluoromethyl)benzonitrile: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Methyl-3-(trifluoromethyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties, synthesis, and potential applications of **2-Methyl-3-(trifluoromethyl)benzonitrile**, a key synthetic building block in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group and the nitrile functionality on a methylated benzene ring offers a unique scaffold for the development of novel molecules with enhanced biological activity and material properties.

Core Compound Properties

2-Methyl-3-(trifluoromethyl)benzonitrile (CAS No. 261952-02-7) is a substituted aromatic nitrile. The presence of a trifluoromethyl group (CF₃) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in drug design.^{[1][2]}

Table 1: Physicochemical Properties of **2-Methyl-3-(trifluoromethyl)benzonitrile**^[3]

Property	Value
CAS Number	261952-02-7
Molecular Formula	C ₉ H ₆ F ₃ N
Molecular Weight	185.15 g/mol
Physical Form	Liquid, Solid, or Semi-solid
Purity	Typically ≥97%
Storage Temperature	Room temperature, sealed in a dry environment
InChI Key	HXGUSYYIWFJFGY-UHFFFAOYSA-N

Table 2: Safety Information[3]

Hazard Statement	Description
H302+H332	Harmful if swallowed or if inhaled
H311	Toxic in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
Signal Word	Danger

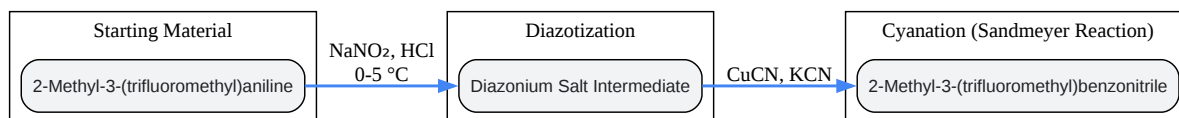
Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2-Methyl-3-(trifluoromethyl)benzonitrile** are not extensively reported in readily available literature, a plausible and efficient synthetic route can be devised from commercially available precursors, primarily through a Sandmeyer reaction.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide or nitrile.[4][5] In this proposed synthesis, the starting material would be 2-methyl-3-

(trifluoromethyl)aniline.



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Caption: Proposed synthesis of **2-Methyl-3-(trifluoromethyl)benzonitrile** via a Sandmeyer reaction.

Experimental Protocol: Synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile from 2-Methyl-3-(trifluoromethyl)aniline

This protocol is a generalized procedure based on established Sandmeyer reaction methodologies.^[6] Researchers should optimize conditions for safety and yield.

Materials:

- 2-Methyl-3-(trifluoromethyl)aniline
- Sodium nitrite (NaNO₂)
- Concentrated Hydrochloric Acid (HCl)
- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN)
- Ice
- Sodium bicarbonate (NaHCO₃) solution
- Dichloromethane (CH₂Cl₂)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Diazotization:
 - Dissolve 2-methyl-3-(trifluoromethyl)aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction (Cyanation):
 - In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
 - Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
- Work-up and Purification:
 - Cool the reaction mixture and extract the product with dichloromethane.
 - Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

2-Methyl-3-(trifluoromethyl)benzonitrile is a versatile intermediate for further chemical transformations, primarily involving the nitrile group and the aromatic ring.

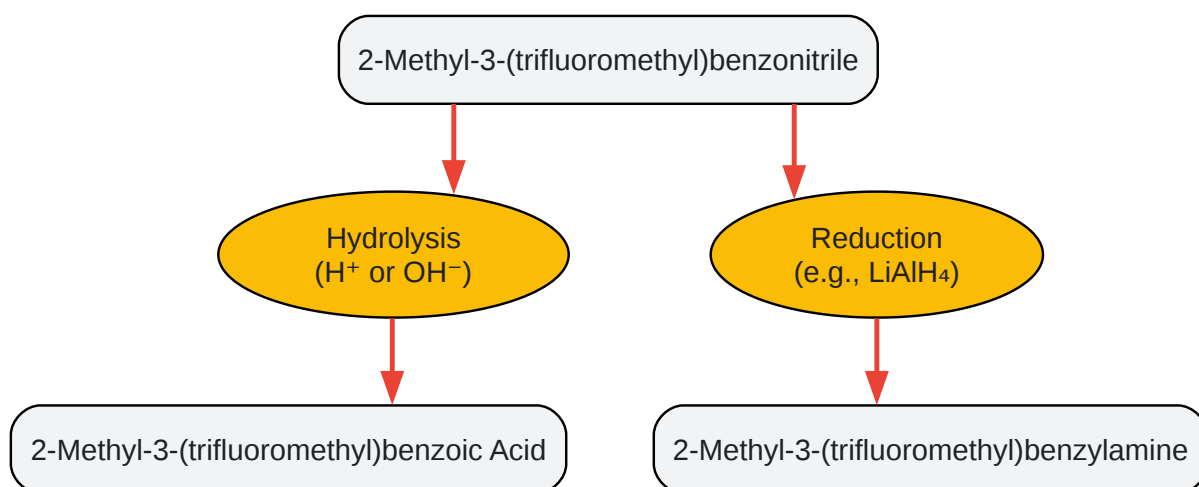
Reactions of the Nitrile Group

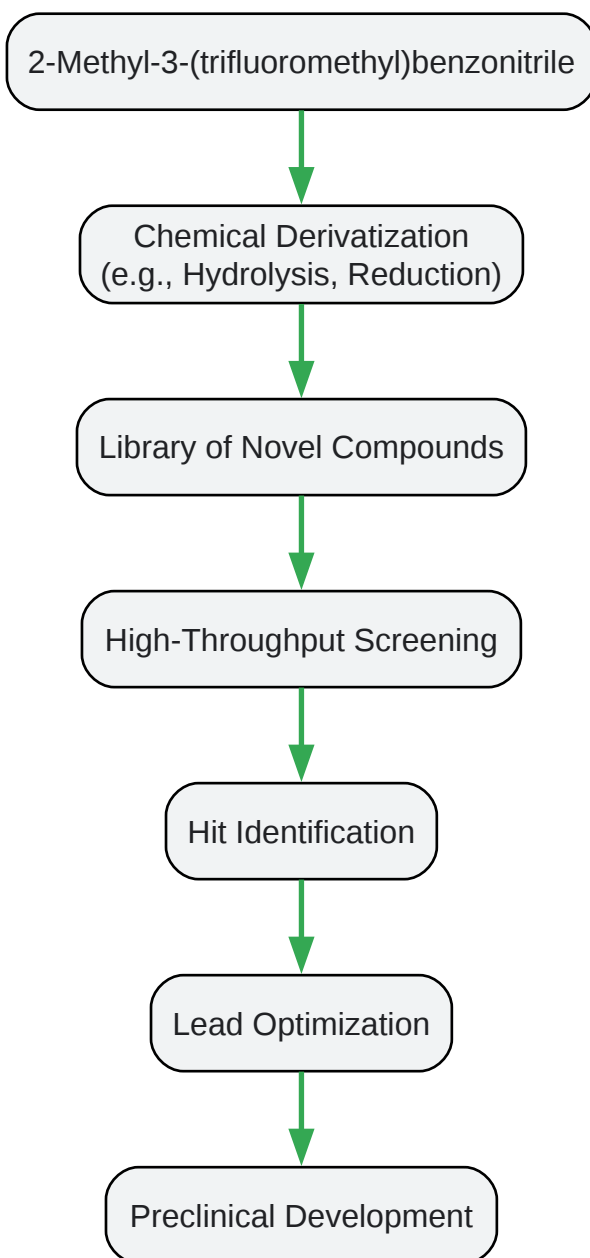
The nitrile functionality can be readily converted into other important functional groups:

- **Hydrolysis:** The nitrile can be hydrolyzed to a carboxylic acid (2-methyl-3-(trifluoromethyl)benzoic acid) under acidic or basic conditions. Partial hydrolysis can yield the corresponding amide.
- **Reduction:** The nitrile can be reduced to a primary amine (2-methyl-3-(trifluoromethyl)benzylamine) using reducing agents such as lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.

Reactions of the Aromatic Ring

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the directing effects of the methyl and trifluoromethyl groups will influence the regioselectivity of any substitution reactions that do occur.





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